BTK Inhibitory Activity: Imidazo[4,5-c]pyridine Outperforms [4,5-b]pyridine Isomer
In a direct head-to-head study of trisubstituted imidazopyridines as BTK inhibitors, the imidazo[4,5-c]pyridine-based compound demonstrated significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer [1]. This result contradicts earlier assumptions that both regioisomers would behave similarly and establishes the [4,5-c] scaffold—the core of the target compound—as the preferred starting point for BTK inhibitor design. The [4,5-c] series also showed an unusually high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, offering broader SAR flexibility for lead optimization [1].
| Evidence Dimension | BTK inhibitory activity (qualitative ranking in comparative study) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine derivative: significantly higher activity against BTK (exact IC50 values in mid-nanomolar range for the series) [1] |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomer: lower activity (exact values not specified in abstract; described as significantly inferior) [1] |
| Quantified Difference | Qualitatively ranked as 'significantly higher activity' for [4,5-c] over [4,5-b] isomer [1] |
| Conditions | In vitro BTK enzymatic inhibition assay; cell-based verification in Burkitt lymphoma and mantle cell lymphoma lines [1] |
Why This Matters
Procurement of the [4,5-c] regioisomer scaffold is essential for BTK programs, as the [4,5-b] isomer yields measurably inferior target engagement.
- [1] Krajčovičová, S., Jorda, R., Vanda, D., Soural, M., & Kryštof, V. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. *European Journal of Medicinal Chemistry*, 211, 113092. View Source
